REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:12]([O:13][CH3:14])[C:7]=2[O:6][CH:5]=1.[C-:15]#[N:16].[Na+]>>[CH3:14][O:13][C:12]1[C:7]2[O:6][CH:5]=[C:4]([CH2:3][CH2:2][C:15]#[N:16])[C:8]=2[CH:9]=[CH:10][CH:11]=1 |f:1.2|
|
Name
|
intermediate 27
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=COC2=C1C=CC=C2OC
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C(=COC21)CCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |